5-[(4-chlorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
Historical Development of 1,2,3-Triazole Chemistry
The foundation of 1,2,3-triazole chemistry dates to 1910, when Otto Dimroth and Gustav Fester first synthesized 1H-1,2,3-triazole via the reaction of hydrazoic acid with acetylene under acidic conditions. This pioneering work laid the groundwork for understanding triazole tautomerism, where the 1H- and 2H- isomers interconvert in aqueous solutions with a ≈1:2 ratio. The mid-20th century saw the discovery of the Dimroth rearrangement, a thermal isomerization process critical for modifying triazole substituents.
Modern synthetic breakthroughs include the development of continuous flow systems, such as the water-based synthesis of 1,2,3-triazole from glyoxal and hydrazine, which reduced reaction times and eliminated hazardous intermediate isolation. These advancements have directly enabled the production of complex derivatives like 5-[(4-chlorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide.
Table 1: Key Milestones in 1,2,3-Triazole Synthesis
| Year | Development | Significance | Source |
|---|---|---|---|
| 1910 | HN₃ + acetylene → 1H-1,2,3-triazole | First synthesis of triazole core | |
| 2024 | Continuous flow synthesis from glyoxal | Safe, scalable production method |
Significance of 1,2,3-Triazole-4-Carboxamides in Drug Discovery
1,2,3-Triazole-4-carboxamides serve as privileged scaffolds in medicinal chemistry due to their:
- Bioisosteric properties : The triazole ring mimics peptide bonds, enabling interactions with biological targets.
- Metabolic stability : Aromaticity and hydrogen-bonding capacity resist enzymatic degradation.
The target compound’s 4-carboxamide group enhances target affinity, as demonstrated in analogues like carboxyamidotriazole, a calcium channel blocker under investigation for cancer therapy. Structural parallels exist with 5-amino-1,2,3-triazole-4-carboxamides (ATCs), which show submicromolar activity against Trypanosoma cruzi, the pathogen responsible for Chagas disease.
Structural Features of Amino-Substituted 1,2,3-Triazoles
The molecular architecture of 5-[(4-chlorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide (C₁₇H₁₇ClN₆O) includes:
- Triazole core : Planar, aromatic ring with three nitrogen atoms.
- 4-Chlorophenyl group : Enhances lipophilicity and π-stacking potential.
- Propan-2-ylbenzyl moiety : Bulky substituent that influences pharmacokinetic properties.
Table 2: Structural Components and Their Roles
Tautomerism between 1H- and 2H- forms (≈1:2 ratio in solution) further modulates electronic properties, affecting reactivity and biological activity.
Research Objectives and Scope
Current research priorities for this compound include:
- Synthetic optimization : Adapting continuous flow methodologies to improve yield and purity.
- Structure-activity relationship (SAR) studies : Correlating substituent effects (e.g., chloro vs. methyl groups) with bioactivity.
- Target identification : Elucidating interactions with calcium channels or parasitic enzymes.
Ongoing investigations aim to harness the triazole-carboxamide framework for developing therapies against infectious diseases and oncology targets, leveraging insights from analogous compounds.
Properties
IUPAC Name |
5-(4-chloroanilino)-N-[(4-propan-2-ylphenyl)methyl]triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O/c1-12(2)14-5-3-13(4-6-14)11-21-19(26)17-18(24-25-23-17)22-16-9-7-15(20)8-10-16/h3-10,12,17-18,22-25H,11H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMNKGIXVONSAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with an amine group.
Attachment of the Isopropylphenyl Group: The isopropylphenyl group can be attached through a Friedel-Crafts alkylation reaction, where an isopropyl group is introduced to an aromatic ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert certain functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
Triazoles are known for their antimicrobial properties, and this compound is no exception. Research indicates that triazole derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have shown that similar triazole compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with the synthesis of essential cellular components.
Anticancer Potential
Recent investigations into triazole derivatives suggest they may possess anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins . The specific compound may hold similar potential, warranting further exploration through in vitro and in vivo studies.
Neuroprotective Effects
Triazoles have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates that certain triazole derivatives can protect neuronal cells from oxidative stress and apoptosis . This suggests that 5-[(4-chlorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide could be investigated for its potential in treating conditions such as Alzheimer's disease or Parkinson's disease.
Fungicides
The antifungal properties of triazoles make them suitable candidates for agricultural applications as fungicides. Compounds related to 5-[(4-chlorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide have been evaluated for their efficacy against plant pathogens. Their ability to inhibit fungal growth can help manage diseases in crops, thereby improving yield and quality .
Case Studies
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Key Observations:
- cyclopropyl (ZIPSEY) or amino groups in other analogs . Absolute hardness (η) calculations using Mulliken’s formula (η = ½(I – A)) suggest higher hardness for chlorinated derivatives, correlating with stability and resistance to redox reactions .
Pyrazole Carboxamide Analogs
Pyrazole derivatives (e.g., ) share carboxamide motifs but differ in core heterocycle geometry:
Table 2. Pyrazole carboxamide with reported biological activity.
- Heterocycle Impact : Pyrazoles exhibit planar geometry vs. triazoles, affecting π-π stacking and receptor binding. The target triazole’s nitrogen-rich core may offer stronger dipole interactions .
Biological Activity
5-[(4-chlorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. This compound has gained attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The structure of this compound features a triazole ring, which is known for its diverse pharmacological applications.
- Molecular Formula : C19H20ClN5O
- Molecular Weight : 369.85 g/mol
- Purity : Typically around 95%.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism may involve:
- Enzyme Inhibition : The compound can inhibit certain enzymes that are crucial for cellular processes, leading to reduced cell proliferation.
- Receptor Modulation : It may bind to various receptors, altering their activity and affecting signaling pathways related to cell growth and apoptosis.
- Immune Response Modulation : The compound could influence immune pathways, enhancing or suppressing immune responses depending on the context .
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance:
- Studies have shown that similar triazole derivatives demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Triazole Derivative A | 0.125 | S. aureus |
| Triazole Derivative B | 0.68 | E. coli |
| 5-[(4-chlorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-triazole | TBD | TBD |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied:
- Research has demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating effective inhibition of cell growth .
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| HCT-116 | 6.2 | Triazole Derivative C |
| T47D | 27.3 | Triazole Derivative D |
Antiviral Activity
The antiviral properties of triazoles are also noteworthy:
- Some studies indicate that triazole compounds can inhibit viral replication through interference with viral enzymes or host cell pathways essential for viral lifecycle progression .
Case Studies
- Antibacterial Study : A series of quinolone-triazole hybrids were synthesized and evaluated for antibacterial activity against a panel of pathogens. These compounds displayed higher potency than standard antibiotics like vancomycin and ciprofloxacin, particularly against drug-resistant strains .
- Anticancer Evaluation : In a study evaluating the cytotoxicity of various triazole derivatives against cancer cell lines, specific compounds showed promising results in inhibiting tumor cell growth at low concentrations, suggesting their potential as therapeutic agents in oncology .
Q & A
Basic: What are the recommended synthetic routes for 5-[(4-chlorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide?
Methodological Answer:
The synthesis typically involves:
Condensation : React 4-chloroaniline with a carbonyl source (e.g., ethyl chlorooxalate) to form an intermediate.
Cyclization : Introduce the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of thiosemicarbazides.
Functionalization : Couple the triazole with 4-(isopropyl)benzylamine using carbodiimide-mediated amidation (e.g., EDC/HOBt).
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water).
Characterization : Validate via / NMR, high-resolution mass spectrometry (HRMS), and HPLC purity (>95%) .
Basic: How can researchers address the low aqueous solubility of this compound in biological assays?
Methodological Answer:
Strategies include:
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- Surfactants : Add Tween-80 or Pluronic F-68 (0.01–0.1% w/v).
- pH adjustment : Prepare buffered solutions (pH 7.4 PBS) with solubilizing agents like PEG-400.
- Structural analogs : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the triazole or benzyl moiety .
Advanced: What advanced structural characterization techniques are critical for resolving ambiguities in crystallographic data?
Methodological Answer:
For X-ray crystallography:
Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to achieve high resolution (<1.0 Å).
Refinement : Apply SHELXL-2018 for anisotropic displacement parameters and twin refinement (TWIN/BASF commands for twinned crystals).
Validation : Check using R-factors (), ADPs, and PLATON/CHECKCIF for symmetry errors.
Complementary Methods : Pair with DFT-optimized geometries (B3LYP/6-31G*) to validate bond lengths/angles .
Advanced: How should researchers design enzyme inhibition assays to account for contradictory activity data?
Methodological Answer:
Multi-assay validation : Test against recombinant enzymes (e.g., kinases) and cell lysates to confirm target specificity.
Biophysical validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants ().
Statistical rigor : Apply dose-response curves (IC) with ≥3 replicates and outlier analysis (Grubbs’ test).
Control for stability : Pre-incubate the compound in assay buffer (37°C, 24h) and re-measure activity via LC-MS .
Advanced: What computational strategies are effective for elucidating noncovalent interactions in ligand-receptor binding?
Methodological Answer:
Wavefunction Analysis : Use Multiwfn to calculate electron localization function (ELF) and localized orbital locator (LOL) maps.
Noncovalent Interaction (NCI) Plots : Generate reduced density gradient (RDG) isosurfaces in VMD to visualize van der Waals and hydrogen-bonding interactions.
Docking/MD Simulations : Perform ensemble docking (AutoDock Vina) followed by 100-ns molecular dynamics (GROMACS) to assess binding mode stability .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
Core modifications : Synthesize analogs with substituted triazoles (e.g., 1,2,4-triazole) or varying aryl groups (4-fluoro, 4-bromo).
Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond donors/acceptors.
ADMET Prediction : Apply SwissADME to predict logP, solubility, and CYP450 inhibition.
In vivo validation : Test top candidates in zebrafish xenograft models for bioavailability and toxicity .
Advanced: What strategies mitigate crystallographic challenges like disorder or twinning?
Methodological Answer:
- Cryoprotection : Flash-cool crystals in liquid N with 25% glycerol.
- Twin refinement : In SHELXL, use TWIN/BASF commands and HKLF5 data format.
- Disorder modeling : Split occupancies for flexible groups (e.g., isopropyl) and apply restraints (SIMU/DELU).
- Validation : Cross-check with 3D electron-density maps (Coot) and omit maps for ambiguous regions .
Basic: What in vitro models are appropriate for preliminary toxicity screening?
Methodological Answer:
- Cell viability : Use MTT/WST-1 assays in HepG2 (liver) and HEK293 (kidney) cell lines.
- hERG inhibition : Patch-clamp assays or FLIPR Tetra for potassium channel blocking.
- Metabolic stability : Incubate with human liver microsomes (HLM) and measure half-life via LC-MS/MS .
Advanced: How can formulation improve in vivo delivery for pharmacokinetic studies?
Methodological Answer:
- Nanoformulations : Encapsulate in PEGylated liposomes (size: 80–120 nm, PDI <0.2) for prolonged circulation.
- Prodrug design : Introduce esterase-cleavable groups (e.g., acetyl) to enhance oral bioavailability.
- PK/PD Analysis : Conduct IV/PO dosing in rodents with serial plasma sampling (LC-MS/MS quantification) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
